(4-Bromo-3,5-dichlorophenyl)methanol
Overview
Description
(4-Bromo-3,5-dichlorophenyl)methanol: is a chemical compound characterized by a bromine atom and two chlorine atoms attached to a phenyl ring, with a methanol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine atoms onto a phenyl ring through electrophilic aromatic substitution reactions.
Reduction of Corresponding Ketones or Aldehydes: Another method involves the reduction of (4-bromo-3,5-dichlorophenyl) ketone or aldehyde to obtain the methanol derivative.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(4-Bromo-3,5-dichlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivative.
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: (4-Bromo-3,5-dichlorophenyl) carboxylic acid.
Reduction: (4-Bromo-3,5-dichlorophenyl) amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3,5-dichlorophenyl)methanol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
(4-Bromo-3,5-dichlorophenyl)methanol: can be compared to other halogenated phenylmethanol derivatives, such as (3-Bromo-4,5-dichlorophenyl)methanol and (2-Bromo-3,5-dichlorophenyl)methanol . The uniqueness of this compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
(3-Bromo-4,5-dichlorophenyl)methanol
(2-Bromo-3,5-dichlorophenyl)methanol
(4-Bromo-2,5-dichlorophenyl)methanol
Properties
IUPAC Name |
(4-bromo-3,5-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQINSWIKRCKCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788545-31-2 | |
Record name | (4-bromo-3,5-dichlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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